5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions
Benzofuran Core Synthesis: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Piperidine Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the benzofuran core.
Thiophene Addition: The thiophene moiety is added through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, typically using amide bond formation reactions under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s structure suggests potential pharmacological properties. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide would depend on its specific application. In a biological context, it may interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to neurotransmitter receptors, while the benzofuran and thiophene moieties might interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-3-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: shares similarities with other benzofuran derivatives, piperidine-containing compounds, and thiophene-based molecules.
Benzofuran Derivatives: Compounds like 2-arylbenzofurans, which are known for their anti-inflammatory and anticancer properties.
Piperidine-Containing Compounds: Molecules such as piperidine alkaloids, which have various pharmacological activities.
Thiophene-Based Molecules: Compounds like thiophene-2-carboxamides, which are studied for their electronic properties.
Uniqueness
The uniqueness of This compound lies in its combination of structural features. The presence of a benzofuran core, a piperidine ring, and a thiophene moiety in a single molecule provides a versatile platform for diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H28N2O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
5-ethyl-3-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H28N2O2S/c1-3-17-9-10-20-18(14-17)16(2)22(27-20)23(26)24-15-19(21-8-7-13-28-21)25-11-5-4-6-12-25/h7-10,13-14,19H,3-6,11-12,15H2,1-2H3,(H,24,26) |
InChI Key |
WNOLJQRQMRYHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CS3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.